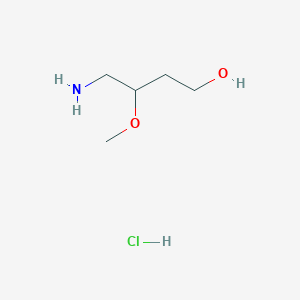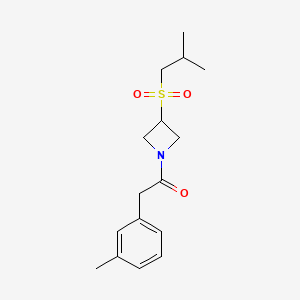![molecular formula C9H13ClN2O2 B2540266 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride CAS No. 2377033-25-3](/img/structure/B2540266.png)
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride” is a chemical compound with the linear formula C12H23N4Cl1 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with alkylating reagents leads to the formation of quaternary imidazolium salts .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H22N4.ClH/c1-3-15(4-2)9-11-12-8-13-6-5-7-16(12)10-14-11;/h10,13H,3-9H2,1-2H3;1H . This indicates the presence of an imidazole ring in the structure .Chemical Reactions Analysis
The compound can undergo reactions with alkylating reagents to form quaternary imidazolium salts . The exact reactions that this specific compound can undergo are not mentioned in the available resources.Physical And Chemical Properties Analysis
The compound is a solid . The InChI code for the compound is 1S/C12H22N4.ClH/c1-3-15(4-2)9-11-12-8-13-6-5-7-16(12)10-14-11;/h10,13H,3-9H2,1-2H3;1H , which provides information about its molecular structure .Mécanisme D'action
The exact mechanism of action of THIAA is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in the inflammatory response. THIAA has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), which is involved in the production of pro-inflammatory cytokines. THIAA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
THIAA has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, THIAA has been shown to have antioxidant properties. THIAA has also been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of THIAA is that it has been shown to have low toxicity in animal studies. This suggests that it may be safe for use in humans. However, one limitation of THIAA is that it is not very soluble in water, which can make it difficult to administer in certain forms.
Orientations Futures
There are a number of future directions for research on THIAA. One area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research could focus on its potential use as an anti-inflammatory agent in the treatment of diseases such as rheumatoid arthritis. Additionally, future research could focus on developing more efficient methods for synthesizing THIAA and improving its solubility in water.
Méthodes De Synthèse
THIAA can be synthesized using a variety of methods. One common method involves the reaction of 1,2-diaminocyclohexane with ethyl acrylate in the presence of a palladium catalyst. The resulting product can then be hydrolyzed to yield THIAA. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
THIAA has been studied for its potential therapeutic applications in a variety of diseases. One area of research has focused on its potential use as an anti-inflammatory agent. THIAA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This suggests that THIAA may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Safety and Hazards
Propriétés
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(13)7-1-2-8-10-4-6-11(8)5-3-7;/h4,6-7H,1-3,5H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDHXPAEPWMRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CCC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate](/img/structure/B2540184.png)


![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2540187.png)



![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2540195.png)
![5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2540196.png)
![1-Methyl-3-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2540197.png)



